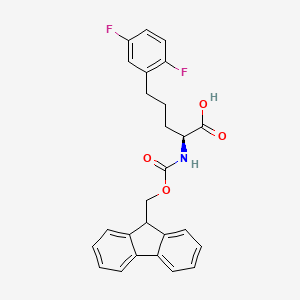

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,5-difluorophenyl)pentanoic acid

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name of this compound is derived from its parent structure, pentanoic acid, substituted at position 2 with a fluorenylmethoxycarbonyl (Fmoc)-protected amino group and at position 5 with a 2,5-difluorophenyl moiety. The full name, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,5-difluorophenyl)pentanoic acid , reflects these substituents and their positions. The stereochemical descriptor (S) at position 2 indicates the absolute configuration of the chiral center, critical for its biological activity and synthetic utility.

The Fmoc group, a cornerstone of solid-phase peptide synthesis (SPPS), is formally named (9H-fluoren-9-ylmethoxy)carbonyl , while the 2,5-difluorophenyl substituent arises from the introduction of fluorine atoms at the 2- and 5-positions of a benzene ring. The pentanoic acid backbone distinguishes this compound from shorter-chain analogs, such as phenylalanine derivatives, by providing extended conformational flexibility.

Molecular Architecture: Fmoc-Protected Amino Acid Backbone

The molecular structure (C₂₆H₂₃F₂NO₄) comprises three key regions:

- Fmoc protecting group : A rigid bicyclic fluorene system linked via a methyleneoxycarbonyl moiety to the amino group.

- Amino acid backbone : A pentanoic acid chain with a central chiral carbon bearing the Fmoc-protected amine.

- Aromatic fluorinated side chain : A 2,5-difluorophenyl group at the terminal carbon of the pentanoic acid chain.

The Fmoc group enhances solubility in organic solvents and enables selective deprotection under basic conditions, making the compound suitable for iterative peptide synthesis. The 2,5-difluorophenyl group introduces steric and electronic effects, influencing both reactivity and conformational preferences.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₂₆H₂₃F₂NO₄ |

| Molecular Weight | 467.46 g/mol (calculated) |

| Chiral Centers | 1 (S-configuration at C2) |

| Fmoc Group Position | C2 of pentanoic acid |

| Fluorine Substituents | 2- and 5-positions on phenyl ring |

Comparative Analysis with Fluorinated Phenylalanine Derivatives

This compound shares structural homology with fluorinated phenylalanine analogs but differs in backbone length and substitution patterns:

- Backbone Length : Unlike phenylalanine’s three-carbon chain, this compound features a five-carbon pentanoic acid backbone, altering torsional angles and side-chain interactions.

- Fluorination Pattern : Compared to Fmoc-2,6-difluoro-L-phenylalanine and Fmoc-2,5-difluoro-D-phenylalanine , the 2,5-difluoro substitution on the phenyl ring modulates electronic effects and hydrogen-bonding potential.

- Stereochemistry : The (S)-configuration contrasts with D-isomers of related compounds, affecting diastereoselectivity in peptide coupling reactions.

Table 2: Comparison with Fluorinated Phenylalanine Derivatives

The extended pentanoic acid backbone permits greater rotational freedom, potentially enabling novel peptide conformations unavailable to shorter-chain analogs.

Conformational Studies of the Pentanoic Acid Side Chain

Conformational analysis reveals that the pentanoic acid side chain adopts distinct orientations influenced by steric, electronic, and hydrogen-bonding interactions:

- Steric Effects : The bulky Fmoc group at C2 restricts rotation around the C2–N bond, favoring trans amide conformations in solution.

- Electronic Effects : Fluorine atoms at the 2- and 5-positions of the phenyl ring withdraw electron density, polarizing the C–F bonds and enhancing dipole-dipole interactions with adjacent amide groups.

- Hydrogen Bonding : The carboxylic acid terminus participates in intramolecular hydrogen bonds with the Fmoc carbonyl oxygen, stabilizing folded conformations in nonpolar solvents.

Density functional theory (DFT) calculations suggest that the lowest-energy conformation features a trans amide linkage and a gauche arrangement of the difluorophenyl group relative to the backbone. This preference arises from minimized steric clash between the Fmoc group and aromatic side chain, coupled with favorable lone pair interactions between fluorine and the amide carbonyl.

Key Conformational Insights :

Properties

Molecular Formula |

C26H23F2NO4 |

|---|---|

Molecular Weight |

451.5 g/mol |

IUPAC Name |

(2S)-5-(2,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

InChI |

InChI=1S/C26H23F2NO4/c27-17-12-13-23(28)16(14-17)6-5-11-24(25(30)31)29-26(32)33-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,12-14,22,24H,5-6,11,15H2,(H,29,32)(H,30,31)/t24-/m0/s1 |

InChI Key |

SPEWEHSAEYEOIZ-DEOSSOPVSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=C(C=CC(=C4)F)F)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=C(C=CC(=C4)F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Method Overview

The synthesis of this compound typically involves multi-step organic reactions using readily available precursors. Below is a detailed description of the preparation method based on reported procedures.

Step-by-Step Synthesis

Step 1: Reaction of L-Glutamic Acid with Fmoc-Osu

- Reagents : L-glutamic acid, 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-Osu), sodium bicarbonate solution.

- Conditions : Room temperature.

- Procedure : L-glutamic acid is reacted with Fmoc-Osu in a sodium bicarbonate solution overnight to produce Compound 1. This step introduces the Fmoc protecting group.

Step 2: Dehydration Condensation

- Reagents : Compound 1, paraformaldehyde (PA), p-toluenesulfonic acid (PTSA).

- Conditions : Heated reflux in toluene.

- Procedure : Compound 1 undergoes dehydration condensation with PA under PTSA catalysis to yield Compound 2. This step forms the backbone structure.

Step 3: Acylation Reaction

- Reagents : Compound 2, ammonium carbonate, pyridine, di-tert-butyl dicarbonate (Boc)₂O.

- Conditions : Room temperature in ethyl acetate solution.

- Procedure : Acylation is performed on Compound 2 using Boc₂O and pyridine to produce Compound 3. This step introduces additional functional groups for subsequent reactions.

Step 4: Final Reduction

- Reagents : Compound 3, triethylsilane (TES), trifluoroacetic acid (TFA).

- Conditions : Room temperature in dichloromethane solution.

- Procedure : Compound 3 is reduced using TES and excess TFA to yield the target compound.

Reaction Scheme

The synthesis route can be summarized as follows:

| Step | Reaction | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Fmoc protection | L-glutamic acid, Fmoc-Osu | Sodium bicarbonate solution, room temp |

| 2 | Condensation | Compound 1, PA, PTSA | Toluene reflux |

| 3 | Acylation | Compound 2, Boc₂O, pyridine | Ethyl acetate solution, room temp |

| 4 | Reduction | Compound 3, TES, TFA | Dichloromethane solution, room temp |

Advantages of the Method

The reported preparation method offers several benefits:

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,5-difluorophenyl)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Halogenated precursors and nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) are typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Peptide Synthesis

The fluorenylmethoxycarbonyl (Fmoc) group is widely used as a protecting group in peptide synthesis. The ability to easily remove the Fmoc group under mild conditions makes this compound valuable for synthesizing complex peptides and proteins. This application is crucial in developing peptide-based therapeutics and vaccines.

Medicinal Chemistry

Research has indicated that compounds with difluorophenyl substituents exhibit enhanced biological activity. The presence of the difluorophenyl group in this compound may enhance its interaction with biological targets, making it a candidate for drug development against various diseases, including cancer and bacterial infections.

Biochemical Research

The compound's structure allows it to serve as a tool for studying enzyme mechanisms and protein interactions. Its ability to modulate biological pathways can provide insights into metabolic processes and disease mechanisms.

Case Study 1: Peptide Synthesis Optimization

A study demonstrated the utility of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,5-difluorophenyl)pentanoic acid in synthesizing a series of peptides with improved stability and bioactivity. The incorporation of the difluorophenyl moiety was shown to enhance binding affinity to target proteins.

Case Study 2: Antimicrobial Screening

In another investigation, derivatives of this compound were screened against various bacterial strains. Results indicated that modifications to the side chain significantly influenced antimicrobial efficacy, suggesting that fine-tuning the structure could lead to more potent antimicrobial agents.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,5-difluorophenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

The target compound shares the Fmoc-protected amino acid framework with several analogs. Key structural variations arise in the side chains and substituents, which influence physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Functional Group Implications

- Fluorinated Aromatic Groups: The 2,5-difluorophenyl group in the target compound likely improves metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., phenyl or alkyl substituents) due to fluorine’s electronegativity and resistance to oxidative metabolism .

- Branched Alkyl Chains: Compounds like (S)-2-...4,4-dimethylpentanoic acid exhibit increased hydrophobicity, which may enhance membrane permeability but reduce solubility.

- Dual Protecting Groups : Analogs with both Fmoc and Boc groups (e.g., ) enable sequential deprotection, useful in solid-phase peptide synthesis.

Physicochemical Properties

Limited data are available for the target compound, but trends can be inferred from analogs:

Stability and Reactivity

- Thermal Stability: Most Fmoc derivatives are stable at room temperature but may decompose at high temperatures, emitting toxic fumes (e.g., NOx, CO) .

- Incompatibilities : Avoid strong acids/bases and oxidizing agents, which may cleave the Fmoc group or degrade the side chain .

- Storage : Store in sealed containers at room temperature or 2–8°C to prevent moisture absorption and decomposition .

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,5-difluorophenyl)pentanoic acid is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to synthesize current knowledge regarding its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a difluorophenyl moiety, which contribute to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 424.4 g/mol. The presence of fluorine atoms enhances the lipophilicity and biological activity of the compound.

Antimicrobial Activity

Recent studies have indicated that derivatives of fluorenone, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance, modifications in the aryl moiety have shown to affect the spectrum and intensity of inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Fluorenone Derivative A | Staphylococcus aureus | 50 μg/mL |

| Fluorenone Derivative B | E. coli | 100 μg/mL |

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes critical for bacterial survival. For example, derivatives have been tested against the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. Some derivatives demonstrated promising inhibition profiles against both drug-sensitive and multi-drug resistant strains .

Study on Antimicrobial Efficacy

A study published in 2021 assessed several fluorenone derivatives for their antimicrobial activity. The results indicated that structural modifications significantly influenced their efficacy. Compounds with electron-withdrawing groups showed enhanced activity against biofilm-forming bacteria .

Evaluation of Enzyme Inhibition

In another research effort, a series of pyrrolidine derivatives were synthesized and screened for their ability to inhibit InhA. Among these, compounds structurally related to this compound exhibited IC50 values in the low micromolar range against M. tuberculosis .

The mechanism by which this compound exerts its biological effects is thought to involve interactions with specific molecular targets such as enzymes or receptors. The Fmoc group provides stability during chemical reactions, while the difluorophenyl moiety enhances binding affinity through hydrophobic interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.